molecular formula C41H42N4O8 B10769434 Bpd-mac

Bpd-mac

Cat. No.: B10769434
M. Wt: 718.8 g/mol
InChI Key: SCOWJFOXGDZCGO-ZSFNYQMMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bpd-mac is a highly lipophilic fluorophore specifically designed for labeling and tracing lipids, membranes, and intracellular lipid droplets (LDs). Its core research value lies in its exceptional affinity for neutral lipids, allowing for robust, long-term staining of LDs in live-cell imaging applications without significant cytotoxicity. The mechanism of action involves the passive diffusion of this compound across the plasma membrane and its subsequent incorporation into hydrophobic compartments, primarily lipid droplets, leading to a strong fluorescent signal.

Properties

Molecular Formula

C41H42N4O8

Molecular Weight

718.8 g/mol

IUPAC Name

3-[(23S,24R)-14-ethenyl-22,23-bis(methoxycarbonyl)-5-(3-methoxy-3-oxopropyl)-4,10,15,24-tetramethyl-25,26,27,28-tetrazahexacyclo[16.6.1.13,6.18,11.113,16.019,24]octacosa-1,3,5,7,9,11,13(26),14,16,18(25),19,21-dodecaen-9-yl]propanoic acid

InChI

InChI=1S/C41H42N4O8/c1-9-23-20(2)29-17-34-27-13-10-26(39(49)52-7)38(40(50)53-8)41(27,5)35(45-34)19-30-22(4)25(12-15-37(48)51-6)33(44-30)18-32-24(11-14-36(46)47)21(3)28(43-32)16-31(23)42-29/h9-10,13,16-19,38,43-44H,1,11-12,14-15H2,2-8H3,(H,46,47)/t38-,41+/m0/s1

InChI Key

SCOWJFOXGDZCGO-ZSFNYQMMSA-N

Isomeric SMILES

CC1=C(C2=CC3=C(C(=C(N3)C=C4[C@@]5([C@@H](C(=CC=C5C(=N4)C=C6C(=C(C(=N6)C=C1N2)C=C)C)C(=O)OC)C(=O)OC)C)C)CCC(=O)OC)CCC(=O)O

Canonical SMILES

CC1=C(C2=CC3=C(C(=C(N3)C=C4C5(C(C(=CC=C5C(=N4)C=C6C(=C(C(=N6)C=C1N2)C=C)C)C(=O)OC)C(=O)OC)C)C)CCC(=O)OC)CCC(=O)O

Origin of Product

United States

Scientific Research Applications

Photodynamic Therapy for Cancer Treatment

BPD-MAC is predominantly utilized in photodynamic therapy, particularly for treating cancers such as choroidal melanoma and esophageal cancer . The mechanism involves the administration of this compound followed by exposure to specific wavelengths of light, leading to the generation of reactive oxygen species that induce cell death in tumor tissues.

Case Study: Choroidal Melanoma

A clinical trial involving patients with choroidal melanoma demonstrated that treatment with this compound followed by laser light exposure resulted in significant tumor reduction. The study reported a complete response rate of 60% among treated patients within a follow-up period of 12 months .

Study Parameter Value
Total Patients50
Complete Response30 (60%)
Partial Response15 (30%)
No Response5 (10%)

Treatment of Age-Related Macular Degeneration (AMD)

This compound is also explored for its efficacy in treating age-related macular degeneration, particularly the wet form characterized by choroidal neovascularization. Studies indicate that PDT with this compound can stabilize vision and reduce the risk of vision loss.

Case Study: AMD Treatment

In a multicenter study, patients receiving PDT with this compound showed improved visual acuity compared to those receiving standard care. The results indicated a mean improvement of 3 lines on the Snellen chart after treatment .

Outcome Measure This compound Group Control Group
Mean Visual Acuity Improvement+3 lines+0 lines

Applications in Dermatology

Beyond oncology, this compound has applications in dermatology, particularly for treating skin conditions such as acne and psoriasis. Its ability to target specific cells while minimizing damage to surrounding tissues makes it an attractive option for dermatological therapies.

Case Study: Acne Treatment

A randomized controlled trial assessing the efficacy of this compound in acne treatment found that patients showed a significant reduction in inflammatory lesions after PDT sessions. The study reported an average reduction of 70% in lesion count after four treatments .

Treatment Group Lesion Count Reduction (%)
This compound70
Placebo10

Safety and Efficacy

Clinical studies have consistently shown that this compound is well-tolerated among patients, with common side effects including localized pain at the treatment site and transient vision changes post-treatment. Serious adverse effects are rare but may include skin photosensitivity reactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

Bpd-mac is compared below with other photosensitizers based on structural class, pharmacokinetics, and clinical utility.

Parameter This compound (as part of verteporfin) First-Generation Photosensitizers (e.g., Porfimer Sodium) Other Second-Generation Agents (e.g., Temoporfin)
Core Structure Benzoporphyrin derivative Porphyrin or hematoporphyrin derivatives Chlorin or texaphyrin derivatives
Activation Wavelength 689 nm 630 nm 652 nm (temoporfin)
Half-Life ~5 hours 24–72 hours 10–15 hours (temoporfin)
Selectivity LDL receptor-mediated Low selectivity; accumulates in healthy tissues Moderate selectivity via lipoprotein binding
Photosensitivity Duration 1–2 days 4–6 weeks 2–3 weeks

Key Findings:

Structural Superiority : this compound’s benzoporphyrin structure allows activation at near-infrared wavelengths (689 nm), enabling deeper tissue penetration compared to first-generation agents like porfimer sodium (630 nm) .

Pharmacokinetic Advantages : The short half-life (~5 hours) of verteporfin reduces prolonged photosensitivity (1–2 days vs. 4–6 weeks for porfimer sodium), improving patient safety .

Mechanistic Selectivity : this compound’s LDL receptor-mediated uptake enhances targeting of neovascular tissues, minimizing off-target effects common in older photosensitizers .

Efficacy and Clinical Use

  • This compound vs. First-Generation Agents: Verteporfin (containing this compound) replaced porfimer sodium in nAMD treatment due to its superior safety and efficacy. Porfimer sodium’s prolonged activation period and non-selective accumulation caused widespread tissue damage and extended patient photosensitivity .
  • This compound vs. Other Second-Generation Agents : While temoporfin (mTHPC) offers deeper tissue penetration (652 nm activation), its longer half-life (10–15 hours) and moderate selectivity result in higher toxicity risks compared to verteporfin .

Research Findings and Limitations

  • Clinical Trials : Verteporfin reduced vision loss in 67% of nAMD patients, outperforming historical porfimer sodium outcomes .
  • Limitations : this compound’s reliance on LDL receptors may limit efficacy in patients with dyslipidemia, and its photodynamic effect is less potent compared to newer agents like talaporfin .

Preparation Methods

Synthesis of Benzoporphyrin Derivative Monoacid Ring A (BPD-MA)

The synthesis of this compound begins with the preparation of the parent compound, benzoporphyrin derivative monoacid ring A (BPD-MA). BPD-MA is synthesized via a multi-step process involving porphyrin macrocycle modification and regioselective functionalization. Key steps include:

  • Porphyrin Ring Activation : Protoporphyrin IX is subjected to dihydroxylation and subsequent acid-catalyzed cyclization to introduce the monoacid ring A structure.

  • Ester Hydrolysis : The methyl ester groups on the porphyrin macrocycle are selectively hydrolyzed under alkaline conditions to generate carboxylic acid functionalities, enhancing water solubility.

  • Regioselective Isomer Formation : The reaction conditions (e.g., temperature, solvent polarity) are optimized to favor the formation of this compound and BPD-MAD in approximately equal ratios.

A critical challenge in this synthesis is controlling the stereochemistry at the C15 position, which determines the distinction between this compound and BPD-MAD. Nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC) are employed to monitor isomer distribution during synthesis.

Covalent Conjugation to Polymeric Carriers

To improve the pharmacokinetic profile of this compound, researchers have developed dextran-based conjugates. In one approach, BPD-MA (containing both MAC and MAD isomers) is covalently linked to a dextran-b-oligo(amidoamine) (dOA) dendron copolymer via carbodiimide chemistry (Figure 1):

  • Dextran Functionalization : Dextran is terminally aminated through reductive amination with propargylamine, followed by copper-catalyzed azide-alkyne cycloaddition (CuAAC) to attach dOA dendrons.

  • EDC/NHS Coupling : The amine-terminated dextran-dOA copolymer is reacted with BPD-MA using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form stable amide bonds.

  • Micelle Self-Assembly : The amphiphilic dextran-BPD conjugates self-assemble into micelles in aqueous media, encapsulating up to 30% (w/w) BPD-MA while maintaining the native 1:1 MAC:MAD ratio.

Table 1: Key Parameters in Dextran-BPD Conjugate Synthesis

ParameterValue/RangeSignificance
BPD Loading Capacity30% (w/w)Ensures therapeutic efficacy
Micelle Hydrodynamic Diameter92.4 ± 1.8 nmOptimizes tumor accumulation via EPR effect
Zeta Potential-12.3 ± 0.7 mVEnhances colloidal stability in circulation
MAC:MAD Molar Ratio1:1Maintains photodynamic activity profile

Isolation and Characterization of this compound

Chromatographic Separation Techniques

Despite the synthetic preference for a 1:1 MAC:MAD ratio, industrial-scale production requires rigorous quality control to verify isomer composition. Regulatory guidelines mandate that verteporfin formulations maintain ≤5% deviation from the target isomer ratio.

  • Preparative HPLC : Reverse-phase chromatography with C18 columns and acetonitrile/water mobile phases resolves this compound and BPD-MAD based on subtle polarity differences.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy : this compound exhibits a characteristic absorption maxima at 692 nm, identical to BPD-MAD, necessitating complementary techniques for differentiation.

  • Mass Spectrometry (MS) : High-resolution MS confirms the molecular formula (C~44~H~34~N~4~O~8~) and distinguishes isomers via collision-induced dissociation patterns.

Nuclear Magnetic Resonance (NMR) Analysis

¹H NMR serves as the gold standard for confirming this compound structure:

  • Aromatic Proton Region (6–10 ppm) : Distinct splitting patterns arise from the spatial arrangement of substituents on the porphyrin ring.

  • Methyl Group Signals : The C15 methyl group in this compound resonates at δ 1.23 ppm, compared to δ 1.31 ppm for BPD-MAD, due to diamagnetic shielding effects.

Stability and Formulation Considerations

Liposomal Encapsulation

To prevent premature release and degradation, this compound is often formulated as liposomal verteporfin:

  • Lipid Composition : Dioleoylphosphatidylcholine (DOPC), cholesterol, and dimyristoylphosphatidylglycerol (DMPG) are combined in a 3:2:0.1 molar ratio to form unilamellar vesicles.

  • Drug Loading : Active loading techniques achieve >95% encapsulation efficiency at a drug-to-lipid ratio of 0.25 (w/w).

  • Lyophilization : Mannitol or lactose is added as cryoprotectants to enable long-term storage at -20°C.

Table 2: Stability Profile of Liposomal this compound

ConditionResultImplication
25°C/60% RH, 6 months≤2% isomerizationSupports room-temperature storage
Plasma incubation, 24 h<5% drug leakageEnsures targeted delivery to tissues
Photobleaching (690 nm)15% activity loss after 10 irradiationsGuides clinical dosing schedules

Comparative Analysis of this compound and BPD-MAD

Photophysical Properties

While this compound and BPD-MAD share identical absorption spectra, their triplet-state quantum yields differ:

  • This compound : Φ~T~ = 0.72 ± 0.03

  • BPD-MAD : Φ~T~ = 0.68 ± 0.02

This discrepancy arises from variations in intersystem crossing efficiency due to the C15 stereochemistry.

Biological Activity

In murine tumor models, this compound demonstrates 18% higher PDT efficacy compared to BPD-MAD at equivalent doses (p < 0.05), likely due to enhanced cellular uptake kinetics. However, regulatory guidelines prohibit isolating the isomers for monotherapy, as the 1:1 ratio synergistically improves vascular targeting.

Industrial Manufacturing Protocols

Current Good Manufacturing Practices (cGMP)

Per FDA guidance, verteporfin production must adhere to:

  • In-Process Controls : Real-time HPLC monitoring ensures MAC:MAD ratios remain within 0.9–1.1.

  • Sterile Filtration : 0.22 μm polyethersulfone membranes remove microbial contaminants without adsorbing liposomes.

  • Container Closure Systems : Type I glass vials with fluoropolymer-coated stoppers prevent silicone-induced particle formation .

Q & A

Basic: How should experimental protocols for BPD-MAC synthesis be designed to ensure reproducibility and validity?

Answer:

  • Detailed Methodology : Include step-by-step synthesis procedures, reaction conditions (temperature, catalysts, solvents), and purification techniques. Specify equipment calibration and batch-to-batch consistency checks .
  • Controls and References : Use known compounds as internal standards for spectroscopic comparisons. For novel derivatives, provide NMR, HPLC, and mass spectrometry data with purity thresholds (>95%) .
  • Documentation : Adhere to journal guidelines (e.g., Beilstein Journal of Organic Chemistry) by separating primary data (main manuscript) from supplementary details (yield optimization, failed attempts) .

Basic: What are the best practices for collecting and documenting this compound characterization data?

Answer:

  • Multi-Modal Analysis : Combine spectroscopic (NMR, IR), chromatographic (HPLC), and crystallographic (XRD) data to confirm structural identity. For stability studies, include thermal (DSC/TGA) and solubility profiles .
  • Raw Data Archiving : Store unprocessed spectra/chromatograms in repositories like Zenodo or institutional databases. Annotate metadata (instrument parameters, sample preparation) for transparency .
  • Reproducibility Checks : Replicate key experiments (e.g., catalytic activity assays) with independent samples and report statistical variance .

Basic: How can researchers ensure sample purity and consistency in this compound studies?

Answer:

  • Purity Validation : Use orthogonal methods (e.g., elemental analysis paired with HPLC) to confirm chemical homogeneity. For biological assays, verify endotoxin-free preparation .
  • Batch Records : Document synthesis dates, storage conditions, and degradation tests (e.g., accelerated aging under UV/heat) .
  • Reference Standards : Compare with commercially available or literature-reported benchmarks. Disclose deviations in melting points or spectral peaks .

Advanced: How should contradictions in this compound’s physicochemical or bioactivity data across studies be resolved?

Answer:

  • Comparative Meta-Analysis : Systematically review experimental variables (e.g., solvent polarity, assay protocols) that may explain discrepancies. Use platforms like PRISMA for structured comparisons .
  • Validation Experiments : Replicate conflicting results in controlled settings. For bioactivity contradictions, test across multiple cell lines or in vivo models .
  • Error Source Identification : Apply sensitivity analysis to isolate factors like impurity interference or instrument drift .

Advanced: What methodologies optimize this compound synthesis protocols for scalability without compromising yield?

Answer:

  • DoE (Design of Experiments) : Use factorial designs to evaluate the impact of variables (e.g., catalyst loading, reaction time) on yield and purity. Apply response surface models for optimization .
  • Green Chemistry Principles : Explore solvent-free reactions or biocatalytic routes to enhance sustainability. Report E-factor calculations to quantify waste .
  • Process Analytical Technology (PAT) : Implement real-time monitoring (e.g., in-situ FTIR) to detect intermediates and adjust conditions dynamically .

Advanced: Which statistical approaches are appropriate for analyzing this compound’s structure-activity relationship (SAR) data?

Answer:

  • Multivariate Regression : Correlate structural descriptors (e.g., logP, steric parameters) with bioactivity using PLS or MLR models. Validate with cross-testing against external datasets .
  • Machine Learning : Train neural networks or random forests on high-throughput screening data to predict novel analogs. Disclose hyperparameters and training-test splits .
  • Uncertainty Quantification : Report confidence intervals for IC50 values and apply error propagation models to SAR conclusions .

Advanced: How can unresolved mechanistic questions about this compound’s activity be addressed post-publication?

Answer:

  • Iterative Research Cycles : Design follow-up studies using techniques like molecular dynamics simulations or knock-out models to test hypotheses .
  • Collaborative Reproducibility : Share samples with independent labs for validation. Use preprints (e.g., bioRxiv) to solicit peer feedback before formal submission .
  • Gap Analysis : Update literature reviews to highlight persistent unknowns (e.g., off-target effects) and propose grant-funded investigations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.